Thallium(III) bromide

Description

Properties

CAS No. |

13701-90-1 |

|---|---|

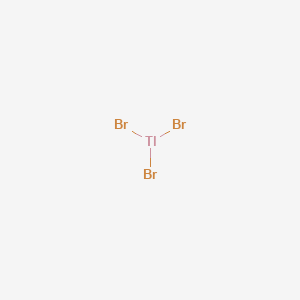

Molecular Formula |

TlBr3 |

Molecular Weight |

444.1 g/mol |

IUPAC Name |

tribromothallane |

InChI |

InChI=1S/3BrH.Tl/h3*1H;/q;;;+3/p-3 |

InChI Key |

INAAPUZGWCETBM-UHFFFAOYSA-K |

SMILES |

Br[Tl](Br)Br |

Canonical SMILES |

Br[Tl](Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystal Structure of Thallium(III) Bromide: A Technical Guide

For Immediate Release

An in-depth analysis of the crystal structure of thallium(III) bromide (TlBr₃) reveals a landscape complicated by a readily formed hydrate and a history of confusion with mixed-valence species. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic data, experimental protocols for synthesis and analysis, and a clear distinction between the known solid-state forms of trivalent thallium bromide.

Introduction: Clarifying the Forms of this compound

This compound is a thermally sensitive compound that has presented challenges in its structural elucidation. Anhydrous TlBr₃ is known to decompose at temperatures as low as 40°C, reverting to the more stable thallium(I) bromide.[1] Historically, reports of monoclinic and hexagonal polymorphs of TlBr₃ have caused confusion in the scientific literature. However, detailed crystallographic studies have clarified that these complex structures, with space groups such as C2/c and P2₁/m, correspond to mixed-valence thallium(I, III) bromides, specifically Tl₃[TlBr₆] (also referred to as thallium sesquibromide, Tl₂Br₃), and not true polymorphs of TlBr₃.[2]

This guide focuses on the two well-characterized forms of trivalent thallium bromide: the anhydrous orthorhombic form and the tetrahydrate crystalline form.

Crystallographic Data

The quantitative structural data for anhydrous this compound and its tetrahydrate are summarized below. These data are essential for computational modeling, material science applications, and understanding the solid-state behavior of this compound.

Table 1: Crystallographic Data for Anhydrous this compound (TlBr₃)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Parameters | a = 6.71 Å, b = 10.57 Å, c = 13.47 Å |

| α = β = γ = 90° | |

| Unit Cell Volume | 955.49 ų |

| Formula Units (Z) | 4 |

| Coordination Geometry | Trigonal Planar |

| Tl-Br Bond Length | 2.52 Å |

Data sourced from the Materials Project, citing the primary work of Z.V. Zvonkova (1956).

Table 2: Crystallographic Data for this compound Tetrahydrate (TlBr₃·4H₂O)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Parameters | a = 10.150(4) Å, b = 10.609(3) Å, c = 8.874(3) Å |

| α = β = γ = 90° | |

| Unit Cell Volume | 956.1 ų |

| Formula Units (Z) | 4 |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Tl-Br Bond Lengths | 2.516(3) Å, 2.514(2) Å |

| Tl-O Bond Lengths | 2.602(16) Å, 2.515(15) Å |

Data sourced from the 1979 redetermination by Glaser, J.[3]

Experimental Protocols

The successful isolation and analysis of this compound and its hydrate require careful control of experimental conditions due to the thermal instability of the anhydrous form.

Synthesis

3.1.1. Anhydrous this compound (TlBr₃)

The primary method for synthesizing anhydrous TlBr₃ involves the direct bromination of thallium(I) bromide.[1]

-

Reaction: TlBr + Br₂ → TlBr₃

-

Procedure: Thallium(I) bromide (TlBr) powder is treated with bromine (Br₂) gas in a sealed, anhydrous environment. The reaction should be performed at or below room temperature to prevent the thermal decomposition of the product. Excess bromine can be removed under a vacuum. Obtaining single crystals suitable for X-ray diffraction is challenging due to the compound's instability. Slow sublimation or crystallization from a non-coordinating anhydrous solvent under an inert atmosphere at low temperatures may yield suitable crystals.

3.1.2. This compound Tetrahydrate (TlBr₃·4H₂O)

The tetrahydrate is the form that crystallizes from aqueous solutions.[1]

-

Procedure: An aqueous suspension of thallium(I) bromide is treated with excess liquid bromine with stirring. The mixture is gently warmed to facilitate the reaction, but the temperature should be carefully controlled. The resulting solution is then cooled slowly to allow for the crystallization of TlBr₃·4H₂O. The crystals can be isolated by filtration.

Single-Crystal X-ray Diffraction

The elucidation of the crystal structures summarized above was achieved through single-crystal X-ray diffraction.

-

Crystal Mounting: Due to the potential air and moisture sensitivity, particularly of the anhydrous form, crystals should be handled in an inert atmosphere (e.g., in a glovebox). Crystals are selected under a microscope and mounted on a goniometer head, often coated in a cryoprotectant oil (e.g., perfluoropolyether oil) which also protects them from the atmosphere.

-

Data Collection: A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) is used.[3] Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal motion and potential decomposition. The ω-scan mode is commonly employed.[3]

-

Structure Solution and Refinement: The collected diffraction data are corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Anisotropic thermal parameters are typically refined for non-hydrogen atoms.

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationships between the different thallium bromide species, the following diagrams are provided.

Conclusion

The crystal structure of this compound is now understood to exist in a well-defined anhydrous orthorhombic form and as a stable tetrahydrate. The previously reported polymorphs are correctly identified as mixed-valence Tl(I)/Tl(III) compounds. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, enabling more accurate characterization and application in various scientific fields. Careful attention to the thermal instability of the anhydrous form and the potential for hydrate formation is critical for successful experimental work.

References

Unraveling the Thermal Instability of Thallium(III) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) bromide (TlBr₃), a halogenated compound of thallium in its +3 oxidation state, is a material of significant interest in various chemical syntheses. However, its practical application is often hampered by its inherent thermal instability. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of this compound, drawing upon available scientific literature. This document is intended to serve as a critical resource for professionals working with thallium-containing compounds, offering insights into its handling, storage, and decomposition characteristics.

Thermal Decomposition Profile

Anhydrous this compound is a notably unstable compound that readily undergoes thermal decomposition. The primary decomposition pathway involves the reduction of thallium(III) to the more stable thallium(I) state, with the concomitant release of bromine gas.

Decomposition Reaction:

TlBr₃(s) → TlBr(s) + Br₂(g)

This decomposition is reported to occur at temperatures as low as 40°C, highlighting the compound's sensitivity to thermal stress[1][2]. A hydrated form, this compound tetrahydrate (TlBr₃·4H₂O), is more commonly encountered and is typically prepared by reacting an aqueous suspension of thallium(I) bromide with liquid bromine at a controlled temperature of 30-40°C to promote crystallization[2]. It is crucial to maintain this temperature range, as elevated temperatures can induce decomposition. While one source has noted a higher decomposition temperature of 182°C, this may pertain to a different thallium-bromide species or a specific experimental condition and is not widely corroborated for pure TlBr₃[2].

Quantitative Thermal Analysis Data

Detailed experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature, likely due to its instability. However, based on the established decomposition reaction, a theoretical TGA curve would exhibit a single, sharp mass loss step corresponding to the release of bromine gas.

The following table summarizes the key thermal properties of this compound based on available information.

| Property | Value | Reference |

| Decomposition Temperature | ~40°C | [1][2] |

| Decomposition Products | Thallium(I) bromide (TlBr), Bromine gas (Br₂) | [1][2] |

Experimental Protocols

Precise, published experimental protocols for the thermal analysis of this compound are scarce. Therefore, a generalized methodology, based on best practices for air- and moisture-sensitive, as well as thermally unstable compounds, is presented below.

Synthesis of this compound Tetrahydrate

A common method for the synthesis of this compound tetrahydrate involves the oxidation of thallium(I) bromide.

Materials:

-

Thallium(I) bromide (TlBr)

-

Liquid bromine (Br₂)

-

Distilled water

Procedure:

-

Prepare an aqueous suspension of thallium(I) bromide.

-

Carefully add liquid bromine to the suspension in a well-ventilated fume hood.

-

Stir the reaction mixture at a controlled temperature of 30-40°C.

-

Allow the solution to concentrate at this temperature to facilitate the crystallization of this compound tetrahydrate (TlBr₃·4H₂O) as pale-yellow needles.

-

Isolate the crystals by filtration and handle them with care due to their toxicity and potential instability.

Thermogravimetric Analysis (TGA) - A Generalized Protocol

This protocol is a general guideline for the TGA of a thermally sensitive compound like TlBr₃.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: In a controlled atmosphere (e.g., a glovebox with an inert gas) to prevent premature decomposition or reaction with atmospheric moisture, carefully weigh a small amount of the TlBr₃ sample (typically 1-5 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and carry away decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a slow, linear heating rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition temperature (e.g., 100°C). A slow heating rate is crucial for resolving the decomposition event accurately.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The onset temperature of the mass loss step in the TGA curve is taken as the decomposition temperature.

-

The percentage of mass loss should be calculated and compared to the theoretical mass loss for the conversion of TlBr₃ to TlBr.

-

Visualizations

Decomposition Pathway of this compound

The following diagram illustrates the thermal decomposition of solid this compound into solid thallium(I) bromide and bromine gas.

Experimental Workflow for Thermal Analysis

The logical workflow for characterizing the thermal stability of a compound like this compound is depicted below.

Conclusion

This compound is a thermally labile compound that decomposes at a relatively low temperature to the more stable thallium(I) bromide and bromine gas. This inherent instability necessitates careful handling and storage under controlled, inert conditions to prevent premature degradation. While detailed quantitative thermal analysis data is not widely reported, the fundamental decomposition pathway is well-understood. The generalized experimental protocols and workflows provided in this guide offer a framework for the safe and effective characterization of the thermal properties of this compound and similarly sensitive materials. Further research employing modern thermal analysis techniques would be invaluable in providing a more detailed quantitative understanding of the decomposition kinetics and thermodynamics of this important thallium compound.

References

preparation and properties of thallium(III) bromide tetrahydrate

An In-depth Technical Guide to Thallium(III) Bromide Tetrahydrate

Introduction

This compound (TlBr₃) is a halogen compound of thallium in its +3 oxidation state. Due to the thermal instability of the anhydrous form, it is most commonly synthesized and handled as its tetrahydrate, TlBr₃·4H₂O.[1] This compound presents as long, pale-yellow needles and is noted for its solubility in water and alcohol.[1][2][3] The study of thallium(III) halides provides significant insights into the coordination chemistry of p-block elements.[1] However, researchers and professionals must exercise extreme caution when handling this compound due to the high toxicity of thallium.

Properties of this compound Tetrahydrate

This compound tetrahydrate is a thermally sensitive compound that requires careful temperature control during its synthesis and storage.[1] Its properties are summarized below.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | Br₃Tl | [2] |

| Molecular Weight | 444.10 g/mol | [3][4] |

| Appearance | Long, pale-yellow needles / Yellow orthorhombic crystals | [1][2][5] |

| Melting Point | Decomposes (starts at 30-40 °C) | [1][3] |

| Solubility | Soluble in water and ethanol | [1][2][3] |

| CAS Number (Anhydrous) | 13701-90-1 | [4][6] |

Chemical Properties

Thermal Instability: this compound tetrahydrate is thermally unstable and begins to decompose at temperatures between 30-40°C.[1][3] The decomposition process involves the loss of bromine, resulting in the formation of the more stable thallium(I) bromide (TlBr).[1][7] The anhydrous solid form is also unstable and decomposes at temperatures as low as 40°C.[1][7]

Complex Formation: In the presence of bromide ions, thallium(III) forms various stable halide complexes in solution, such as [TlBr]²⁺, [TlBr₂]⁺, TlBr₃, and [TlBr₄]⁻.[1] With alkali bromides, it can form bromido-complexes like Rb[TlBr₄] and Rb₃[TlBr₆].[3]

Oxidizing Agent: Solutions of this compound are strong oxidizing agents and are utilized for this purpose in organic chemistry.[3]

Structural Information

Early X-ray diffraction studies provided initial insights into the crystal structure of TlBr₃·4H₂O, which was later confirmed to be a slightly distorted trigonal bipyramidal complex.[1]

Experimental Protocols

Preparation of this compound Tetrahydrate

The most common method for synthesizing this compound tetrahydrate involves the oxidation of thallium(I) bromide.[1]

Materials:

-

Thallium(I) bromide (TlBr)

-

Liquid bromine (Br₂)

-

Distilled water

Procedure:

-

Create an aqueous suspension of thallium(I) bromide (TlBr).[1][3]

-

Carefully add liquid bromine to the TlBr suspension. The reaction proceeds as follows: TlBr + Br₂ + 4H₂O → TlBr₃·4H₂O.[3]

-

Maintain the temperature of the reaction mixture strictly between 30-40°C. Higher temperatures will lead to the decomposition of the desired product.[1][3]

-

Concentrate the resulting solution at this controlled temperature to induce crystallization.[1]

-

The product, TlBr₃·4H₂O, will crystallize out of the solution as long, pale-yellow needles.[1]

-

Isolate the crystals via filtration and handle them with appropriate safety measures.

Stability and Decomposition

The primary challenge in working with this compound tetrahydrate is its inherent thermal instability. The compound readily loses bromine to revert to the more stable thallium(I) state.

Decomposition Reaction: TlBr₃·4H₂O(s) → TlBr(s) + Br₂(g) + 4H₂O(g)

This decomposition begins at temperatures as low as 30°C and proceeds more rapidly at 40°C.[1][3][7] In a vacuum, this process can occur even at room temperature.[3]

Safety and Handling

Thallium and its compounds are extremely toxic and cumulative poisons.[8] They can be absorbed through the skin, and inhalation of dust can cause severe irritation to the respiratory tract.[8] Acute and chronic poisoning can lead to severe neurological damage (peripheral neuropathy), hair loss (alopecia), and damage to the liver, kidneys, and central nervous system.[8]

Personal Protective Equipment (PPE):

-

Respiratory: A full-face, self-contained breathing apparatus should be worn.[8]

-

Hand: Chemical-resistant gloves are mandatory.

-

Eye: Chemical safety goggles or a face shield.

-

Skin: Full protective clothing to prevent any skin contact.[8]

Handling: All work with this compound tetrahydrate should be conducted in a well-ventilated fume hood. Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[8]

Exposure Limits:

-

OSHA PEL: 0.1 mg/m³ (as Tl)[6]

-

ACGIH TLV: 0.02 mg/m³ (inhalable fraction, as Tl)[6]

-

NIOSH IDLH: 15 mg/m³ (as Tl, for soluble compounds)[6]

References

- 1. This compound | 13701-90-1 | Benchchem [benchchem.com]

- 2. 13701-90-1 CAS MSDS (thallium tribromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Thallium(III)-bromid – Wikipedia [de.wikipedia.org]

- 4. Thallium bromide (TlBr3) | Br3Tl | CID 83669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Thallium halides - Wikipedia [en.wikipedia.org]

- 8. Thallium Bromide - ESPI Metals [espimetals.com]

An In-depth Technical Guide to the Coordination Chemistry of Thallium(III) Bromide Complexes in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of thallium(III) bromide complexes in aqueous solution. It covers their synthesis, speciation, thermodynamic stability, and the key experimental techniques used for their characterization. This information is critical for researchers working with thallium compounds in various fields, including materials science and potentially as probes in medicinal chemistry.

Introduction to this compound Coordination Chemistry

Thallium, a p-block element, exists in +1 and +3 oxidation states. The thallium(III) ion is a strong oxidizing agent and forms stable complexes with a variety of ligands, particularly halides. In aqueous solution, the interaction of the hydrated thallium(III) ion, [Tl(H₂O)₆]³⁺, with bromide ions leads to the stepwise formation of a series of anionic and neutral complexes. Understanding the speciation and stability of these complexes is fundamental to controlling the reactivity and bioavailability of thallium(III) in solution.

The coordination chemistry of this compound is characterized by the sequential replacement of water molecules in the hydration sphere by bromide ions. This process results in a dynamic equilibrium between several species, including [TlBr(H₂O)₅]²⁺, [TlBr₂(H₂O)₄]⁺, [TlBr₃(H₂O)₂], and [TlBr₄]⁻.[1] The geometry of these complexes varies with the number of bromide ligands, transitioning from octahedral to trigonal bipyramidal and finally tetrahedral.[2]

Speciation and Stability of this compound Complexes

The formation of this compound complexes in solution is a stepwise process, with each step characterized by a stability constant (Kₙ) and an overall stability constant (βₙ). These constants are crucial for predicting the predominant species under specific conditions of bromide concentration.

Quantitative Data on Stability Constants

The following table summarizes the stepwise and overall stability constants for the formation of this compound complexes in a 3 M perchlorate medium at 25 °C.

| Equilibrium Reaction | Stepwise Stability Constant (log Kₙ) | Overall Stability Constant (log βₙ) |

| Tl³⁺ + Br⁻ ⇌ [TlBr]²⁺ | 8.1 | 8.1 |

| [TlBr]²⁺ + Br⁻ ⇌ [TlBr₂]⁺ | 6.6 | 14.7 |

| [TlBr₂]⁺ + Br⁻ ⇌ TlBr₃ | 5.4 | 20.1 |

| TlBr₃ + Br⁻ ⇌ [TlBr₄]⁻ | 4.4 | 24.5 |

Data sourced from "Stability Constants of Metal-Ion Complexes", Special Publication No. 25, The Chemical Society, London, 1971, compiled by Lars Gunnar Sillén and Arthur E. Martell.

Logical Relationship of Species in Solution

The stepwise formation of this compound complexes can be visualized as a sequential equilibrium. The following diagram illustrates the logical relationship between the different species in solution as the bromide ion concentration increases.

Caption: Stepwise formation of this compound complexes.

Experimental Protocols

The characterization of this compound complexes in solution relies on a combination of synthetic and analytical techniques. Anhydrous this compound is thermally unstable and decomposes at temperatures as low as 40°C.[1] Therefore, studies are typically conducted using its more stable hydrated form, this compound tetrahydrate (TlBr₃·4H₂O).

Synthesis of this compound Tetrahydrate (TlBr₃·4H₂O)

This protocol describes the synthesis of the stable tetrahydrate of this compound, which is a common precursor for solution-phase studies.

Materials:

-

Thallium(I) bromide (TlBr)

-

Liquid bromine (Br₂)

-

Distilled water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Crystallizing dish

-

Fume hood

Procedure:

-

Prepare an aqueous suspension of thallium(I) bromide in a beaker within a fume hood.

-

With continuous stirring, carefully add liquid bromine in excess to the suspension. The bromine will oxidize the Tl(I) to Tl(III).

-

Gently warm the solution to between 30-40°C to facilitate the reaction and dissolution of the product.[1] Caution: Do not exceed 40°C to prevent decomposition of the TlBr₃.

-

Once the reaction is complete (the solid TlBr has dissolved), concentrate the resulting solution by gentle heating under a stream of air.

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly.

-

Pale-yellow needles of TlBr₃·4H₂O will crystallize from the solution.[1]

-

Isolate the crystals by filtration and wash them sparingly with cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

UV-Visible Spectrophotometry for Stability Constant Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of the complexes by monitoring changes in the absorbance spectra upon varying the bromide concentration. Job's method of continuous variations is a common approach.

Materials:

-

Stock solution of Tl(III) perchlorate in perchloric acid (to prevent hydrolysis)

-

Stock solution of sodium bromide of the same molarity as the Tl(III) solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions (Job's Plot): Prepare a series of solutions in volumetric flasks with a constant total concentration of Tl(III) and Br⁻, but with varying mole fractions of each. For example, for a total concentration of 1x10⁻⁴ M, prepare solutions where the mole fraction of Br⁻ ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0). Ensure the ionic strength is kept constant using a non-complexing salt like sodium perchlorate.

-

Spectrophotometric Measurements: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.

-

Data Analysis: Plot the absorbance at λₘₐₓ against the mole fraction of the bromide. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the predominant complex formed under these conditions.

-

Stability Constant Calculation: For the determination of stepwise stability constants, a series of solutions with a constant concentration of Tl(III) and varying concentrations of Br⁻ are prepared. The absorbance data is then analyzed using computational methods that fit the data to a model of stepwise equilibria.

Raman Spectroscopy for Speciation Analysis

Raman spectroscopy is a powerful technique for identifying the different this compound species in solution, as each complex exhibits characteristic vibrational modes.

Materials:

-

Stock solutions of Tl(III) and bromide of known concentrations

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 633 nm)

-

Sample holder for liquid samples (e.g., quartz cuvette)

Procedure:

-

Sample Preparation: Prepare a series of solutions with varying Tl(III) to Br⁻ molar ratios.

-

Data Acquisition: Acquire the Raman spectrum for each solution. Typical acquisition parameters include a laser power of 5-100 mW, an integration time of 10-60 seconds, and multiple accumulations to improve the signal-to-noise ratio.

-

Spectral Analysis: Analyze the Raman spectra for the appearance and disappearance of characteristic bands corresponding to the different [TlBrₙ(H₂O)ₓ]³⁻ⁿ species. For example, the tetrahedral [TlBr₄]⁻ anion has a characteristic symmetric stretching mode.[3]

-

Quantitative Analysis: The relative intensities of the Raman bands can be used to determine the relative concentrations of the different species in solution at equilibrium.

²⁰⁵Tl Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁰⁵Tl NMR is a highly sensitive probe of the chemical environment of the thallium nucleus. The chemical shift of ²⁰⁵Tl is very sensitive to the number and nature of the coordinated ligands.

Materials:

-

Stock solutions of Tl(III) and bromide in a suitable solvent (e.g., D₂O with perchloric acid)

-

NMR spectrometer equipped with a broadband probe tunable to the ²⁰⁵Tl frequency (approximately 288.54 MHz at 11.74 T)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a series of NMR samples with varying Tl(III) to Br⁻ ratios.

-

NMR Data Acquisition: Acquire ¹D ²⁰⁵Tl NMR spectra for each sample. A common external reference is an aqueous solution of Tl(NO₃)₃.[4] The chemical shifts for Tl(III) compounds can span a range of up to 7000 ppm.[4]

-

Spectral Interpretation: The appearance of distinct signals in the ²⁰⁵Tl NMR spectrum corresponds to the different thallium-bromide complexes in slow exchange on the NMR timescale. If the ligand exchange is fast, a single, averaged signal will be observed, and its chemical shift will be a weighted average of the shifts of the individual species present.

-

Equilibrium Analysis: By deconvoluting the NMR spectra (in the case of slow exchange) or by analyzing the chemical shift changes (in the case of fast exchange), the relative concentrations of the different complexes can be determined, and the stability constants can be calculated.

Conclusion

The coordination chemistry of this compound in solution is governed by a series of stepwise equilibria that lead to the formation of various aquated bromide complexes. The speciation and stability of these complexes can be quantitatively determined using a combination of spectroscopic techniques, including UV-Vis, Raman, and ²⁰⁵Tl NMR. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with thallium(III) compounds, enabling a better understanding and control of their behavior in solution. Further research to determine the enthalpic and entropic contributions to the stability of these complexes would provide a more complete thermodynamic picture of this important chemical system.

References

- 1. 205tl-nmr-spektroskopische-untersuchungen-an-thallium-i-und-organothallium-iii-verbindungen - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thallium-205 nuclear magnetic resonance spectra of thallium(I) alkoxides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 205Tl NMR Spectroscopy for Thallium(III) Bromide Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thallium-205 Nuclear Magnetic Resonance (205Tl NMR) spectroscopy for the analysis of thallium(III) bromide. It covers the core principles, experimental methodologies, data interpretation, and the speciation of this compound in solution.

Introduction to 205Tl NMR Spectroscopy

Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a nuclear spin of 1/2.[1] 205Tl is the preferred nucleus for NMR studies due to its higher natural abundance (70.48% vs 29.52% for 203Tl) and slightly higher sensitivity, resulting in less broad signals.[2] The 205Tl nucleus boasts a very wide chemical shift range, spanning over 7000 ppm for Tl(III) compounds, making it exceptionally sensitive to the local chemical environment.[3] This high sensitivity allows for the detailed investigation of coordination chemistry, including the stepwise formation of complexes in solution.[4]

The chemical shift of 205Tl is highly dependent on the number and nature of the ligands coordinated to the thallium center. In the context of this compound, the progressive substitution of water molecules by bromide ions in the coordination sphere leads to significant changes in the 205Tl chemical shift, enabling the identification and quantification of different species in equilibrium.[4]

Speciation of this compound in Aqueous Solution

In aqueous solution, this compound exists as a mixture of aquated bromo complexes. The equilibrium involves the stepwise replacement of water ligands by bromide ions, leading to the formation of species with the general formula --INVALID-LINK--+, where n can range from 0 to 4, and potentially higher in the presence of excess bromide.[4][5]

The distribution of these species is dependent on the bromide ion concentration and the pH of the solution. 205Tl NMR spectroscopy is a powerful tool to study these equilibria, as each distinct species gives rise to a separate resonance in the NMR spectrum, provided the ligand exchange rate is slow on the NMR timescale.

Quantitative Data Presentation

The 205Tl NMR chemical shifts of the various this compound species are highly sensitive to the degree of bromide coordination. Generally, a progressive upfield shift (to lower ppm values) is observed as the number of bromide ligands increases. The following table summarizes the expected trend and provides representative chemical shift data based on literature.[4][5]

| Species | Formula | Coordination Number | 205Tl Chemical Shift (ppm) |

| Aquated Thallium(III) | [Tl(H₂O)₆]³⁺ | 6 | 0 (Reference) |

| Monobromo Complex | [TlBr(H₂O)₅]²⁺ | 6 | Lower ppm than reference |

| Dibromo Complex | [TlBr₂(H₂O)₄]⁺ | 6 | Lower ppm than monobromo |

| Tribromo Complex | TlBr₃(H₂O)₃ | 6 | Lower ppm than dibromo |

| Tetrabromo Complex | [TlBr₄]⁻ | 4 | Significantly lower ppm |

Note: Chemical shifts are relative to an external reference of aqueous Tl(III) perchlorate or Tl(NO₃)₃ at infinite dilution.[3][4] The exact chemical shift values can be influenced by factors such as solvent, temperature, and ionic strength.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible 205Tl NMR data.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. For studies of this compound speciation, aqueous solutions are typically used. The solvent should be deuterated (e.g., D₂O) to provide a lock signal for the NMR spectrometer. The pH of the solution should be controlled, as hydrolysis of Tl(III) can occur.[6]

-

Concentration: this compound solutions should be prepared at known concentrations. Due to the high sensitivity of 205Tl, spectra can be obtained from relatively low concentration samples.[3]

-

Reference Standard: An external reference is typically used for 205Tl NMR. A common reference is a dilute aqueous solution of Tl(NO₃)₃.[3] A sealed capillary containing the reference solution can be placed inside the NMR tube with the sample.

NMR Data Acquisition

The following is a general workflow for acquiring 205Tl NMR spectra. Specific parameters may need to be optimized for the particular instrument and sample.

Key Acquisition Parameters:

-

Pulse Program: A simple pulse-acquire sequence is typically sufficient for 1D 205Tl NMR.

-

Acquisition Time (AT): Should be long enough to allow for the decay of the Free Induction Decay (FID) signal.

-

Recycle Delay (D1): Should be set to at least 5 times the longest T₁ relaxation time of the 205Tl nuclei in the sample to ensure full relaxation and quantitative results.

-

Number of Scans (NS): An appropriate number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): Must be wide enough to encompass all the expected 205Tl signals, considering the large chemical shift range of thallium.

Data Processing

-

Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration of the signals.

-

Referencing: The chemical shift axis is calibrated using the signal from the external reference standard.

-

Integration: The relative concentrations of the different this compound species can be determined by integrating the areas of their corresponding NMR signals.

Applications in Research and Development

The ability of 205Tl NMR to speciate and quantify this compound complexes in solution has several applications:

-

Fundamental Coordination Chemistry: Elucidating the stability and exchange kinetics of metal-ligand complexes.[5]

-

Environmental Chemistry: Understanding the fate and transport of thallium in aqueous environments.

-

Drug Development: While thallium itself is highly toxic, its NMR properties can be used in model systems to study the binding of metal ions to biological macromolecules.

Conclusion

205Tl NMR spectroscopy is an invaluable tool for the detailed analysis of this compound in solution. Its high sensitivity to the chemical environment allows for the unambiguous identification and quantification of various aquated bromo complexes. By following rigorous experimental protocols, researchers can obtain high-quality data to investigate the fundamental chemistry of thallium(III) and its interactions in complex systems. This technical guide provides a solid foundation for scientists and professionals to effectively utilize this powerful analytical technique.

References

- 1. 205tl-nmr-spektroskopische-untersuchungen-an-thallium-i-und-organothallium-iii-verbindungen - Ask this paper | Bohrium [bohrium.com]

- 2. (Tl) Thallium NMR [chem.ch.huji.ac.il]

- 3. NMR Periodic Table: Thallium NMR [imserc.northwestern.edu]

- 4. This compound | 13701-90-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Redox Potential of the Tl(III)/Tl(I) Couple in Bromide Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox potential of the thallium(III)/thallium(I) couple in the presence of bromide ions. The presence of bromide significantly alters the electrochemical behavior of this couple due to the formation of stable thallium-bromide complexes. This document outlines the thermodynamic principles governing this change, summarizes available data on complex stability, and provides a detailed experimental protocol for the determination of the formal redox potential in a laboratory setting.

Introduction: The Influence of a Complexing Medium

In aqueous, non-complexing media, the standard reduction potential for the Tl(III)/Tl(I) couple is approximately +1.28 V vs. the Standard Hydrogen Electrode (SHE). This high potential indicates that Tl(III) is a strong oxidizing agent. However, in many experimental and environmental contexts, halide ions are present. Bromide, in particular, acts as a strong complexing agent for both Tl(I) and, more significantly, for Tl(III).

The formation of these stable thallium-bromide complexes shifts the equilibrium of the redox reaction, thereby altering the formal reduction potential (E°'). This guide will explore the thermodynamics of this interaction and provide the methodology to quantify it.

Thermodynamics of Thallium-Bromide Complexation

The shift in the redox potential of the Tl(III)/Tl(I) couple in a bromide medium is a direct consequence of the Gibbs free energy change associated with the formation of Tl(I) and Tl(III) bromide complexes. The overall reaction is:

TlBrn(3-n) + 2e- ⇌ TlBrm(1-m) + (n-m)Br-

The formal potential of this reaction is dependent on the stability of the various thallium-bromide complexes that are formed, which in turn is dependent on the concentration of free bromide ions in the solution.

Speciation of Thallium in Bromide Media

Both Tl(I) and Tl(III) form a series of complexes with bromide ions.

-

Thallium(I) , the more stable oxidation state, forms relatively weak complexes with bromide.[1]

-

Thallium(III) , being a harder Lewis acid, forms significantly more stable and higher-order complexes with bromide, such as [TlBr4]- and [TlBr6]3-.

The formation of these complexes can be described by stepwise stability constants (Kn) or cumulative stability constants (βn).

Stability Constants of Thallium-Bromide Complexes

Accurate and consistent data for the stability constants of all thallium-bromide species in aqueous solution are scarce in the literature. However, the available information indicates a strong preference for the formation of Tl(III)-bromide complexes over Tl(I)-bromide complexes. A summary of known species and available stability constant data is presented below. It is important to note that some reported values in the literature show inconsistencies, and the data should be used with caution.

| Oxidation State | Complex Species | Stepwise Stability Constant (log Kn) | Cumulative Stability Constant (log βn) | Reference Ionic Medium |

| Tl(I) | TlBr | - | - | Molten Nitrates |

| Tl2Br+ | - | - | Molten Nitrates | |

| Tl(III) | [TlBr(H2O)5]2+ | - | - | Aqueous |

| [TlBr2(H2O)4]+ | - | β2 reported as 10-13.5 (Note 1) | Aqueous | |

| [TlBr3(H2O)2] | - | β3 reported as 10-16.5 (Note 1) | Aqueous | |

| [TlBr4]- | - | - | Aqueous | |

| [TlBr6]3- | - | - | Aqueous |

Note 1: The reported values for β₂ and β₃ for Tl(III) from one source appear with negative exponents, which is unconventional for stability constants and may be erroneous.[1] It is well-established, however, that Tl(III) forms very stable complexes with bromide.

The significant stabilization of the Tl(III) state upon complexation with bromide ions leads to a substantial decrease in the formal redox potential of the Tl(III)/Tl(I) couple.

Experimental Protocol: Determination of Formal Redox Potential by Cyclic Voltammetry

The formal redox potential of the Tl(III)/Tl(I) couple in bromide media can be reliably determined using cyclic voltammetry (CV). This technique measures the current response of an electrochemical cell to a linearly swept potential.

Principle

For a reversible or quasi-reversible redox system, the formal potential (E°') can be estimated as the midpoint of the anodic (Epa) and cathodic (Epc) peak potentials:

E°' ≈ (Epa + Epc) / 2

By performing this measurement at various concentrations of bromide, a quantitative relationship between the formal potential and the bromide concentration can be established.

Apparatus and Reagents

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode, isolated from the main solution by a salt bridge to prevent chloride contamination if studying bromide effects.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

-

Reagents:

-

Thallium(I) nitrate (TlNO3) or Thallium(I) perchlorate (TlClO4)

-

Thallium(III) nitrate (Tl(NO3)3) or Thallium(III) perchlorate (Tl(ClO4)3)

-

Sodium bromide (NaBr) or Potassium bromide (KBr)

-

Supporting Electrolyte: e.g., 1.0 M perchloric acid (HClO4) to maintain constant ionic strength and suppress hydrolysis.

-

High-purity water (e.g., 18 MΩ·cm).

-

Inert gas (Argon or Nitrogen) for deoxygenation.

-

Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes).

-

Procedure

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with high-purity water and sonicate briefly in water to remove any polishing residues.

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 1.0 M HClO4).

-

Prepare a series of test solutions, each containing a fixed concentration of Tl(I) and Tl(III) (e.g., 1 mM of each), the supporting electrolyte, and a specific concentration of bromide (e.g., ranging from 0.01 M to 1.0 M).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the test solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert gas blanket over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a cyclic voltammogram by scanning the potential. The potential window should be set to encompass the Tl(III)/Tl(I) redox event. A typical scan might be from +1.0 V to -0.2 V vs. SCE, but this will need to be adjusted based on the bromide concentration.

-

Start the scan at a potential where no faradaic reaction occurs.

-

Use a moderate scan rate, for example, 50 mV/s.

-

Repeat the measurement for each solution with a different bromide concentration.

-

Data Analysis

-

From each cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the formal potential (E°') using the equation: E°' = (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp = Epa - Epc). For a reversible two-electron process, ΔEp should be close to 29.5 mV at 25°C.

-

Tabulate the calculated E°' values as a function of the bromide concentration.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Logical diagram illustrating the effect of bromide concentration on the Tl(III)/Tl(I) redox potential.

References

An In-depth Technical Guide to the Electronic Configuration and Properties of Thallium(III) Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of thallium in its +3 oxidation state and the associated properties, synthesis, stability, and reactivity of its trihalides: thallium(III) fluoride (TlF₃), thallium(III) chloride (TlCl₃), and thallium(III) bromide (TlBr₃). The unique case of thallium triiodide, which is not a true Tl(III) compound, is also addressed.

Electronic Configuration of Thallium(III)

Thallium (Tl), a member of Group 13 in the periodic table, possesses an atomic number of 81. Its ground-state electron configuration is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹.[1][2] To achieve the +3 oxidation state, the thallium atom loses its three outermost valence electrons from the sixth shell.[1] Specifically, it loses the single 6p electron and the two 6s electrons.[3] This results in the electronic configuration for the thallium(III) ion (Tl³⁺) of [Xe] 4f¹⁴ 5d¹⁰ .[3]

The significant energy required to remove the 6s² electrons is a key factor in the chemistry of thallium. This reluctance of the 6s electrons to participate in bonding is known as the inert pair effect .[4][5][6] This effect is particularly pronounced in heavier p-block elements and explains the increasing stability of the +1 oxidation state as one descends Group 13.[4][5] Consequently, thallium(III) compounds are strong oxidizing agents, readily being reduced to the more stable thallium(I) state.[1]

Properties of Thallium(III) Halides

The thallium(III) halides, also known as thallic halides, are less stable than their lighter congeners (e.g., AlCl₃, GaCl₃).[5] Their stability decreases significantly from the fluoride to the bromide, a direct consequence of the inert pair effect and the decreasing bond energies down the group.[5]

Thallium(III) Fluoride (TlF₃)

-

Synthesis: TlF₃ can be synthesized by the fluorination of thallium(III) oxide (Tl₂O₃) at 300 °C using reagents such as fluorine gas (F₂), bromine trifluoride (BrF₃), or sulfur tetrafluoride (SF₄).[7]

-

Properties and Stability: It is a white, crystalline solid with a melting point of 550 °C, at which point it decomposes.[7][8] It is the most stable of the thallium(III) halides.

-

Structure: TlF₃ adopts the yttrium(III) fluoride (YF₃) crystal structure, where the thallium atom is nine-coordinate, described as a tricapped trigonal prismatic geometry.[7]

Thallium(III) Chloride (TlCl₃)

-

Synthesis: Anhydrous TlCl₃ can be prepared by treating a suspension of thallium(I) chloride (TlCl) in acetonitrile with chlorine gas.[9] Crystallization from water yields the tetrahydrate, TlCl₃·4H₂O.

-

Properties and Stability: TlCl₃ is a crystalline solid that is highly unstable.[10] The solid decomposes at temperatures as low as 40 °C, losing chlorine gas to form the more stable thallium(I) chloride.[7] This instability highlights the strong oxidizing nature of Tl(III).

-

Structure: In the solid state, TlCl₃ has a distorted chromium(III) chloride (CrCl₃) layer structure, similar to AlCl₃ and InCl₃.[7] In aqueous solutions, it can form various complex ions, such as the tetrahedral [TlCl₄]⁻ and octahedral [TlCl₆]³⁻.[9]

This compound (TlBr₃)

-

Synthesis: TlBr₃ can be prepared by the bromination of a suspension of thallium(I) bromide (TlBr) in acetonitrile.[9] Treating an aqueous suspension of TlBr with bromine also yields the tetrahydrate upon crystallization.[7]

-

Properties and Stability: Similar to the chloride, TlBr₃ is thermally unstable and decomposes at temperatures around 40 °C, releasing bromine gas to yield TlBr.[3][7]

-

Structure: In dimethylsulfoxide (DMSO) solution, TlBr₃ forms a complex, [TlBr₃(DMSO)₂], which has a trigonal bipyramidal geometry with the three bromide ions in the equatorial positions.[9] In aqueous solution, it can form complexes like [TlBr]²⁺, [TlBr₂]⁺, TlBr₃, and the tetrahedral [TlBr₄]⁻.[3]

The Case of Thallium(III) Iodide ("TlI₃")

Thallium(III) iodide does not exist as a stable compound. The compound with the empirical formula TlI₃ is, in fact, thallium(I) triiodide (Tl⁺[I₃]⁻) .[7] It is a black crystalline solid that does not contain thallium in the +3 oxidation state. Instead, it consists of the thallium(I) cation and the linear triiodide anion (I₃⁻).[7] This is a classic example of the inability of the highly oxidizing Tl³⁺ cation to coexist with the easily oxidizable iodide anion (I⁻). The Tl³⁺ would oxidize I⁻ to iodine (I₂), which then combines with another I⁻ to form the I₃⁻ anion.

Data Presentation: Summary of Properties

| Property | Thallium(III) Fluoride (TlF₃) | Thallium(III) Chloride (TlCl₃) | This compound (TlBr₃) |

| Appearance | White crystalline solid[7][11] | Crystalline solid[12] | --- |

| Melting Point (°C) | 550 (decomposes)[7][8] | 155[12] | --- |

| Decomposition Temp. (°C) | ~550[8] | ~40[7] | ~40[3][7] |

| Synthesis Method | Tl₂O₃ + F₂/BrF₃/SF₄ @ 300°C[7] | TlCl + Cl₂ in CH₃CN[9] | TlBr + Br₂ in CH₃CN[9] |

| Solid-State Structure | 9-coordinate (YF₃ type)[7] | Distorted CrCl₃ layer structure[7] | --- |

| Common Complex Geometry | Octahedral ([TlF₆]³⁻)[7] | Tetrahedral ([TlCl₄]⁻)[9] | Trigonal bipyramidal, Tetrahedral[3][9] |

Experimental Protocols

General Synthesis of Anhydrous TlCl₃ and TlBr₃

This protocol is based on the halogenation of thallium(I) halides in a non-aqueous solvent.

-

Preparation: A suspension of the corresponding thallium(I) halide (TlCl or TlBr) is prepared in anhydrous acetonitrile (CH₃CN).

-

Reaction: Chlorine (for TlCl₃) or bromine (for TlBr₃) is bubbled through or added to the stirred suspension. The reaction proceeds to form the thallium(III) halide, which may remain in solution as a complex with the solvent.

-

Isolation: Crystalline compounds with the stoichiometry TlX₃(CH₃CN)₂ can be isolated from the acetonitrile solutions.[9] Extreme care must be taken to avoid moisture and elevated temperatures due to the instability of the products.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁰⁵Tl NMR is a powerful technique for studying thallium species in solution. It has been used to identify different halide complexes like [TlCl₄]⁻, TlCl₃, and [TlCl₂]⁺ in dimethylsulfoxide.[9]

-

X-ray Diffraction (XRD): Single-crystal XRD is essential for determining the precise solid-state structures of these compounds and their complexes, such as the trigonal bipyramidal geometry of [TlBr₃(DMSO)₂].[9]

-

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are used to identify the vibrational modes of the Tl-X bonds. For instance, in the [TlBr₃(OH₂)₂] complex, symmetric and asymmetric Tl-Br stretching vibrations are observed at 208 cm⁻¹ and 225 cm⁻¹, respectively.[3]

-

Elemental Analysis: Confirms the empirical formula and purity of the synthesized compounds.

-

UV-Vis Spectroscopy: Can be used to study the formation and stability of thallium(III) halide complexes in solution.[9]

Visualizations

The Inert Pair Effect in Thallium

The following diagram illustrates the energetic favorability of the +1 oxidation state for thallium due to the inert pair effect, which makes the removal of the 6s² electrons difficult.

Synthesis and Decomposition of Thallium(III) Chloride

This workflow demonstrates the general pathway for synthesizing TlCl₃ from TlCl and its subsequent thermal decomposition back to the more stable Tl(I) state.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN109179486B - Preparation method of thallium chloride based on interface effect - Google Patents [patents.google.com]

- 3. This compound | 13701-90-1 | Benchchem [benchchem.com]

- 4. Inert pair effect- Chemical phenomena of p-block elements. [allen.in]

- 5. Inert-pair effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thallium halides - Wikipedia [en.wikipedia.org]

- 8. WebElements Periodic Table » Thallium » thallium trifluoride [winter.group.shef.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thallium trifluoride - Wikipedia [en.wikipedia.org]

- 12. WebElements Periodic Table » Thallium » thallium trichloride [webelements.com]

Navigating the Challenges of Thallium(III) Bromide Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thallium(III) bromide (TlBr₃), a compound of interest in various chemical syntheses, presents unique challenges in its handling and characterization due to its inherent instability. A thorough understanding of its solubility in organic solvents is crucial for its application in solution-based reactions and the development of novel thallium-containing compounds. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its quantitative determination, and offers insights into its behavior in solution.

The Solubility Profile of this compound: A Qualitative Overview

Quantitative solubility data for this compound in organic solvents is notably scarce in publicly available literature. This is primarily attributed to the compound's thermal instability, as it readily decomposes at temperatures as low as 40°C.[1] However, qualitative observations from synthesis and reactivity studies provide valuable insights into its solubility in select organic media.

The formation of crystalline solvates, such as TlBr₃(CH₃CN)₂ and tribromobis(dimethylsulfoxide)thallium(III), strongly indicates that this compound is soluble in acetonitrile and dimethyl sulfoxide (DMSO).[2][3] General chemical principles suggest that polar aprotic solvents are likely candidates for dissolving this polar inorganic compound. The available qualitative solubility information is summarized in the table below.

| Organic Solvent | Qualitative Solubility | Remarks |

| Acetonitrile (CH₃CN) | Soluble | Formation of the crystalline solvate TlBr₃(CH₃CN)₂ has been reported, indicating solubility.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | The crystalline compound tribromobis(dimethylsulfoxide)thallium(III) has been prepared from DMSO solutions.[2][3] |

| Alcohols (e.g., Methanol, Ethanol) | Reported to be soluble | The extent of solubility and the potential for solvolysis or complex formation are not well-documented.[4][5] |

Experimental Protocol for the Quantitative Determination of this compound Solubility

Given the absence of standardized quantitative data, researchers may need to determine the solubility of TlBr₃ in specific organic solvents for their applications. The following detailed protocol is a recommended starting point, adapted from general solubility determination methods with specific considerations for the instability and toxicity of thallium compounds.

2.1. Safety Precautions

Thallium compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. All waste containing thallium must be disposed of according to institutional and national regulations for hazardous materials.

2.2. Materials and Equipment

-

Anhydrous this compound (handle under inert atmosphere)

-

Anhydrous organic solvents of interest

-

Inert gas (e.g., argon or nitrogen) supply

-

Schlenk line or glove box

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for thallium quantification

2.3. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (glove box or Schlenk line), add an excess of finely powdered anhydrous this compound to a known volume of the anhydrous organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Prepare several such vials for each solvent to be tested.

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Due to the instability of TlBr₃, it is critical to maintain a constant and relatively low temperature.

-

Equilibrate the samples for a predetermined period (e.g., 24, 48, and 72 hours). The time required to reach equilibrium should be determined experimentally by analyzing aliquots at different time points until the concentration of dissolved TlBr₃ remains constant.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered aliquot and dilute it with an appropriate solvent (e.g., dilute nitric acid for ICP-MS analysis).

-

Determine the concentration of thallium in the diluted sample using a calibrated ICP-MS or AAS instrument.

-

-

Calculation of Solubility:

-

From the measured concentration of thallium, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Conclusion and Future Directions

The solubility of this compound in organic solvents remains an area with limited quantitative data, primarily due to the compound's instability. Qualitative evidence points to its solubility in polar aprotic solvents like acetonitrile and DMSO. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of TlBr₃ in solvents relevant to their work, with a strong emphasis on safety and handling due to its high toxicity.

Future research should focus on systematically determining the solubility of this compound in a wider range of anhydrous organic solvents at various temperatures. Such data would be invaluable for designing synthetic routes, understanding reaction mechanisms, and exploring the coordination chemistry of thallium(III) in non-aqueous media. Furthermore, studies on the stability of TlBr₃ in different organic solvents would provide crucial information for its storage and handling in solution.

References

- 1. Thallium halides - Wikipedia [en.wikipedia.org]

- 2. Thallium(III) chloride in organic solvents : Synthesis, solutions and solvates. The crystal structures of trichlorobis(dimethylsulfoxide)thallium(III) and tribromobis(dimethylsulfoxide)thallium(III) [diva-portal.org]

- 3. Thallium(III) chloride in organic solvents : Synthesis, solutions and solvates. The crystal structures of trichlorobis(dimethylsulfoxide)thallium(III) and tribromobis(dimethylsulfoxide)thallium(III) [liu.diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

hydrolysis pathways of thallium(III) in aqueous bromide solutions

An In-depth Technical Guide on the Hydrolysis Pathways of Thallium(III) in Aqueous Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous chemistry of Thallium(III), focusing on the competing hydrolysis and bromide complexation pathways. The speciation of Thallium(III) is critical in various fields, including environmental science and toxicology, due to its high toxicity and complex behavior in solution. This document summarizes key thermodynamic data, details common experimental protocols for characterization, and visualizes the involved chemical pathways.

Core Chemical Pathways: Hydrolysis and Bromide Complexation

In aqueous solution, the Thallium(III) ion exists as the hexaaqua complex, [Tl(H₂O)₆]³⁺. This species is highly acidic and readily undergoes hydrolysis, a stepwise process where water ligands are deprotonated to form hydroxo and, eventually, solid hydroxide species. Concurrently, in the presence of bromide ions, the aqua ligands can be substituted to form a series of stable Thallium(III)-bromide complexes. These two pathways are in competition, and the predominant species in solution is highly dependent on pH and the concentration of bromide ions.

Thallium(III) Hydrolysis

The hydrolysis of Tl(III) proceeds through the successive formation of various hydroxyl complexes.[1] The distribution of these species is a function of pH.[1] At a pH of approximately 2.69, Tl³⁺ and Tl(OH)²⁺ are in equal concentrations. As the pH increases, Tl(OH)²⁺ is successively converted to Tl(OH)₂⁺, Tl(OH)₃, and Tl(OH)₄⁻, with crossover points around pH 6.4, 7.4, and 8.8, respectively.[1] Under oxidizing conditions, the formation of the highly insoluble Tl(OH)₃ may control the concentration of aqueous Tl(III).[1]

Thallium(III)-Bromide Complexation

Thallium(III) forms stable complexes with bromide ions.[2] Structural studies have shown that the initial complexes, [TlBr(H₂O)₅]²⁺ and trans-[TlBr₂(H₂O)₄]⁺, adopt an octahedral coordination geometry.[3] As more bromide ions are added, the geometry changes, with [TlBr₃(H₂O)₂] being trigonal bipyramidal and [TlBr₄]⁻ being tetrahedral.[3] The presence of bromide ions can suppress the hydrolysis of Tl(III).[1][4]

Combined Hydrolysis and Bromide Complexation Pathways

The speciation of Tl(III) in an aqueous bromide solution is a complex interplay between hydrolysis and ligand exchange reactions. At low halide concentrations, the formation of mixed hydroxo-halide complexes such as [TlBr(OH)]⁺ is expected, although this has yet to be definitively confirmed experimentally.[1][2] These pathways demonstrate the competing reactions that dictate the ultimate form of Tl(III) in solution.

Quantitative Data

The following tables summarize the reported equilibrium constants for the hydrolysis and complexation reactions of Thallium(III).

Table 1: Hydrolysis Constants for Thallium(III) Species

| Reaction | Log Kh | Conditions | Reference |

| Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ | -2.69 | I ≈ 0 (0.001 M NaNO₃), 21 °C | [2] |

| Tl(OH)²⁺ + H₂O ⇌ Tl(OH)₂⁺ + H⁺ | -6.36 | I ≈ 0 (0.001 M NaNO₃), 21 °C | [2] |

| Tl(OH)₂⁺ + H₂O ⇌ Tl(OH)₃ + H⁺ | -7.42 | I ≈ 0 (0.001 M NaNO₃), 21 °C | [2] |

| Tl(OH)₃ + H₂O ⇌ Tl(OH)₄⁻ + H⁺ | -8.78 | I ≈ 0 (0.001 M NaNO₃), 21 °C | [2] |

| Solubility Product | Log Ksp | Conditions | Reference |

| Tl(OH)₃(s) ⇌ Tl³⁺ + 3OH⁻ | -45.2 | pH 1.4 | [1][2] |

Table 2: Stability Constants for Thallium(III)-Bromide Complexes

| Reaction | Log β | Conditions | Reference |

| Tl³⁺ + 2Br⁻ ⇌ TlBr₂⁺ | 13.5 | Aqueous | [1][2] |

| Tl³⁺ + 3Br⁻ ⇌ TlBr₃ | 16.5 | Aqueous | [1][2] |

Note: The available literature provides limited stepwise stability constants for Tl(III)-bromide complexes. The values presented are overall stability constants (β).

Experimental Protocols

The characterization of Thallium(III) hydrolysis and complexation relies on a suite of analytical techniques. Detailed below are common experimental methodologies.

Potentiometric Titration for Hydrolysis Constant Determination

Potentiometric titration is a primary method for determining hydrolysis constants.[1][5] It involves monitoring the pH of a Thallium(III) solution as a titrant (e.g., NaOH) is added.

Methodology:

-

Solution Preparation: A standard solution of Tl(III) is prepared, often from a high-purity salt like Tl(NO₃)₃, in dilute acid to prevent initial hydrolysis.[1] The titrant is a standardized solution of NaOH.[1]

-

Apparatus: The titration is performed in a cell using a glass electrode and a reference electrode to measure pH.[1] The cell is typically purged with an inert gas like argon to exclude atmospheric CO₂.[1]

-

Titration: The NaOH titrant is added incrementally to the Tl(III) solution using a micropipette or autoburette. The pH is recorded after each addition, allowing the solution to equilibrate.[1]

-

Data Analysis: The collected data (pH vs. volume of titrant) is analyzed using computer programs (e.g., PKAS) that fit the titration curve to a model of successive deprotonation equilibria to calculate the hydrolysis constants (Kh).[5]

Spectroscopic Analysis

Spectroscopic methods, including UV-Vis and Raman spectroscopy, are essential for identifying the specific Tl(III)-bromide complexes present in solution and determining their relative concentrations.[3][6]

Methodology:

-

Sample Preparation: A series of solutions is prepared containing a constant concentration of Tl(III) and varying concentrations of a bromide salt (e.g., NaBr or LiBr). The pH and ionic strength are typically held constant.

-

Spectral Acquisition: UV-Vis or Raman spectra are recorded for each solution. Different Tl(III)-bromide complexes ([TlBr]²⁺, [TlBr₂]⁺, etc.) exhibit distinct absorption or scattering features.[6]

-

Data Analysis:

-

Species Identification: The positions of absorption maxima (for UV-Vis) or vibrational bands (for Raman) are used to identify the specific complexes present.[6]

-

Quantification: The intensity of these spectral features is proportional to the concentration of the corresponding species. By analyzing the change in spectra as a function of bromide concentration, one can calculate the stepwise stability constants for the complexation reactions.

-

Other Relevant Techniques

-

X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS): These techniques provide direct structural information, such as Tl-Br and Tl-O bond lengths and coordination numbers, for the various complexes in solution.[3]

-

Stopped-Flow Kinetics: For studying the rates of rapid ligand exchange or redox reactions involving Tl(III), stopped-flow techniques are employed to monitor changes in absorbance on a millisecond timescale.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. mdpi.com [mdpi.com]

- 5. Revised hydrolysis constants for thallium(I) and thallium(III) and the environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The vibrational spectra of the halides, complex halides and mixed halides of thallium(III). Part I. The vibrational spectra of TlBr3, TlBr4, TlCl63– and TlCl4– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

investigating thallium(III) bromide reaction mechanisms

An In-depth Technical Guide to Thallium(III) Bromide Reaction Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TlBr₃) is a potent, albeit highly toxic, reagent in organic synthesis, valued for its unique reactivity as both a Lewis acid and an oxidizing agent. Despite its toxicity, which necessitates stringent handling protocols, its application in specific transformations, particularly in electrophilic aromatic bromination and oxidative cyclizations, offers high efficiency and regioselectivity. This guide provides a comprehensive examination of the core reaction mechanisms associated with this compound, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The content is tailored for professionals in chemical research and drug development who require a deep understanding of this reagent's synthetic utility.

Core Reaction Mechanisms

This compound's reactivity is dominated by its ability to act as a powerful electrophile and a two-electron oxidant. Its primary applications in organic synthesis stem from these properties.

Electrophilic Aromatic Bromination

A mixture of thallium(III) acetate and bromine serves as a mild and highly efficient system for electrophilic aromatic bromination. In this system, thallium(III) acetate is rapidly converted to this compound in situ, which is the active catalytic species.[1] This method is particularly noted for its high para-regioselectivity with activated aromatic substrates.[1]

Three potential mechanisms are generally considered for this transformation[1]:

-

Formation of Acetyl Hypobromite : This pathway is largely discounted based on experimental evidence.

-

Electrophilic Thallation followed by Bromination : This involves the formation of an arylthallium intermediate, which then reacts with bromine. This is also considered less likely under the typical reaction conditions.

-

Lewis Acid Catalysis : The most accepted mechanism involves this compound acting as a Lewis acid to activate molecular bromine, significantly enhancing its electrophilicity. The bromination proceeds through a standard arenium ion intermediate (σ-complex).[1][2]

The high para-selectivity is often attributed to the steric bulk of the thallium-based catalytic complex, which disfavors substitution at the ortho position.

Caption: Proposed Lewis acid-catalyzed mechanism for aromatic bromination.

Oxidative Cyclization of Alkenols

Thallium(III) compounds are effective reagents for the synthesis of heterocyclic compounds via oxidative cyclization.[3] In these reactions, the thallium(III) salt acts as an electrophile, attacking the double bond to form an organothallium intermediate (oxythallation). This is followed by intramolecular nucleophilic attack by the hydroxyl group, leading to a cyclized product. The final step involves the reductive elimination of thallium(I). While specific examples using TlBr₃ are less common in literature than those using thallium(III) nitrate (TTN) or trifluoroacetate (TTFA), the underlying principle of oxythallation followed by cyclization remains the same. The bromide counter-ion can influence the reaction rate and product distribution.

Caption: General workflow for the Tl(III)-mediated oxidative cyclization of an alkenol.

Ligand Exchange and Speciation in Solution

In aqueous solutions, thallium(III) readily forms complexes with bromide ions. The stepwise formation of these complexes, from [TlBr(H₂O)₅]²⁺ to [TlBr₄(H₂O)₂]⁻, can be observed using techniques like ²⁰⁵Tl NMR spectroscopy.[4] Understanding this equilibrium is crucial as the specific Tl-Br species present in the solution dictates the reagent's reactivity and catalytic activity. The primary mechanism for ligand exchange involves the direct interaction between two thallium(III) complexes, facilitating the transfer of bromide ions.[4]

Caption: Equilibrium of thallium(III)-bromide complexes in aqueous solution.

Quantitative Data

The efficiency of thallium(III)-mediated reactions is highly dependent on the substrate. The following table summarizes yields for the electrophilic bromination of various activated aromatic compounds using a thallium(III) acetate/bromine system, which proceeds via a TlBr₃-catalyzed mechanism.

| Substrate | Product | Yield (%) | Reference |

| Anisole | p-Bromoanisole | 93 | [1] |

| Acetanilide | p-Bromoacetanilide | 91 | [1] |

| Ethylbenzene | 4-Bromoethylbenzene | 85 | [1] |

| Biphenyl | 4-Bromobiphenyl | 91 | [1] |

| Benzaldehyde | m-Bromobenzaldehyde | 66 | [1] |

Table 1: Yields of Aromatic Bromination Reactions.

Experimental Protocols

WARNING: Thallium compounds are extremely toxic and cumulative poisons. They are neurotoxins and hepatotoxins.[5][6] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be disposed of according to institutional guidelines for heavy metal waste.

General Protocol for Electrophilic Aromatic Bromination

This protocol is adapted from the procedure for the bromination of activated aromatics using thallium(III) acetate and bromine.[1]

Materials:

-

Thallium(III) acetate, Tl(OAc)₃

-

Aromatic substrate (e.g., ethylbenzene)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) (Note: Due to toxicity, less hazardous solvents like dichloromethane may be suitable alternatives, though optimization may be required).

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

A solution of bromine (10 mmol) in carbon tetrachloride (25 mL) is prepared.

-

In a separate flask, the aromatic substrate (10 mmol) and thallium(III) acetate (10 mmol) are suspended in carbon tetrachloride (50 mL).

-

The bromine solution is added dropwise to the stirred suspension of the substrate and thallium(III) salt at room temperature. The red color of the bromine should discharge instantaneously upon addition. The rate of addition is critical; the presence of free bromine in the reaction mixture should be avoided to prevent the formation of isomeric mixtures.[1]

-

During the addition, thallium(III) acetate is converted to this compound, which precipitates from the solution along with thallium(I) bromide.

-

After the addition is complete, the reaction mixture is stirred for an additional 15-30 minutes at room temperature.

-

The precipitated thallium salts are removed by filtration.

-

The filtrate is washed with an aqueous sodium bicarbonate solution to remove any residual acid, followed by a wash with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield the pure brominated aromatic compound.

Applications in Drug Development

While the direct use of thallium reagents in pharmaceutical manufacturing is avoided due to extreme toxicity, they serve as valuable tools in synthetic methodology research that can inform the development of safer, more scalable processes. The reactions facilitated by TlBr₃ are relevant to drug development in two key areas:

-

Synthesis of Heterocyclic Scaffolds : Many pharmaceuticals are based on heterocyclic cores.[7][8] Oxidative cyclization reactions mediated by thallium(III) salts provide efficient routes to complex heterocyclic systems that are foundational to numerous drug classes.[3]

-

Introduction of Bromine : The introduction of a bromine atom into a drug candidate's structure is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties.[9] Aryl bromides are also crucial precursors for cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental in modern drug discovery for building molecular complexity.[2][10] The high regioselectivity of TlBr₃-catalyzed bromination makes it a useful model reaction for developing more practical synthetic methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 13701-90-1 | Benchchem [benchchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Thallium bromide (TlBr3) | Br3Tl | CID 83669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. novapublishers.com [novapublishers.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Thallium(III) Bromide as a Lewis Acid Catalyst for Aromatic Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic bromination is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. Lewis acid catalysis is a common strategy to enhance the electrophilicity of bromine and facilitate the substitution on aromatic rings. Thallium(III) salts have emerged as effective catalysts in this context, offering unique reactivity and selectivity. While thallium compounds are known for their toxicity and require careful handling, their application in specific synthetic routes can be highly advantageous.